molecular formula C17H16N2O2 B2388070 1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole CAS No. 109811-96-3

1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole

Cat. No.: B2388070
CAS No.: 109811-96-3
M. Wt: 280.327
InChI Key: RZQOLNRNTNCIGV-UHFFFAOYSA-N
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Description

1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole is a compound that belongs to the indole family. Indoles are versatile building blocks widely used in the synthesis of bioactive natural products and drugs. This particular compound is notable for its unique structure, which includes a nitro group and a phenylethyl group attached to the indole core.

Scientific Research Applications

1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole has several scientific research applications:

Future Directions

The future directions for research on “1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole” could involve further exploration of its synthesis, chemical reactions, and potential applications. The development of a facile, efficient, economic, and eco-friendly method to construct 3-(2-nitroalkyl)indoles is still highly desirable .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole can be synthesized through a visible-light-mediated Friedel–Crafts alkylation of indoles with nitroalkenes. In this protocol, rose bengal acts as a photosensitizer, and environmentally benign water is used as the reaction medium. Indoles react smoothly with nitroalkenes under visible-light irradiation, generating the corresponding 3-(2-nitroalkyl)indoles in moderate to good yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of green chemistry and sustainable practices are likely applied. This includes the use of water-soluble organic catalytic systems and environmentally friendly solvents.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The indole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: The major product is typically a nitroso or nitro derivative.

    Reduction: The major product is an amine derivative.

    Substitution: The major products are substituted indoles with various functional groups.

Mechanism of Action

The mechanism of action of 1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities. The indole core can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylethylamine: A primary amine with a similar phenylethyl group.

    Phenylpropanolamine: A sympathomimetic agent with a similar structure.

    2-Phenylethylamine: Another primary amine with a phenylethyl group.

Uniqueness

1-methyl-3-(2-nitro-1-phenylethyl)-1H-indole is unique due to its combination of a nitro group and an indole core. This structure provides distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

1-methyl-3-(2-nitro-1-phenylethyl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-18-11-16(14-9-5-6-10-17(14)18)15(12-19(20)21)13-7-3-2-4-8-13/h2-11,15H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZQOLNRNTNCIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901320127
Record name 1-methyl-3-(2-nitro-1-phenylethyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649635
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

109811-96-3
Record name 1-methyl-3-(2-nitro-1-phenylethyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901320127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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